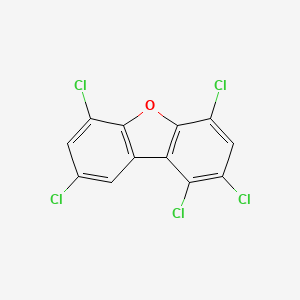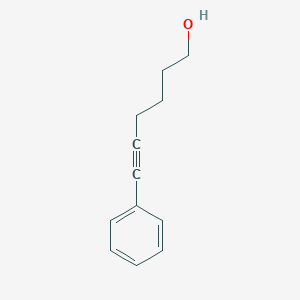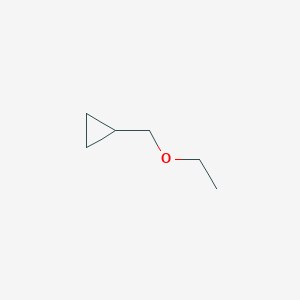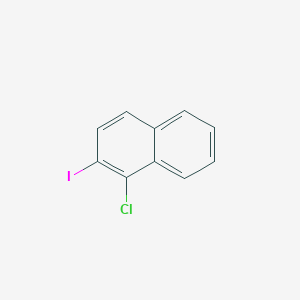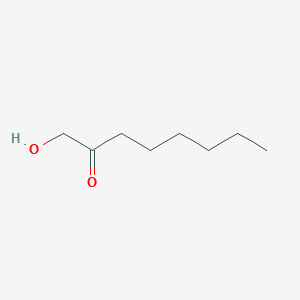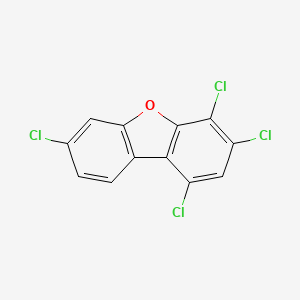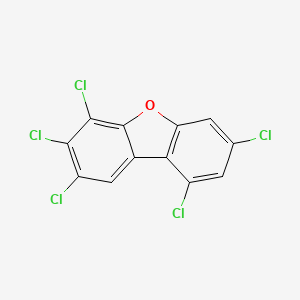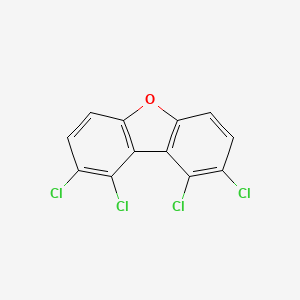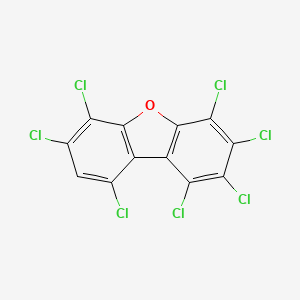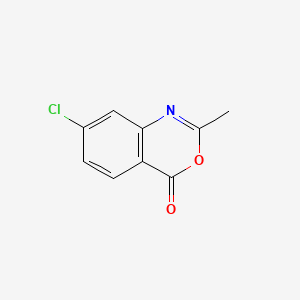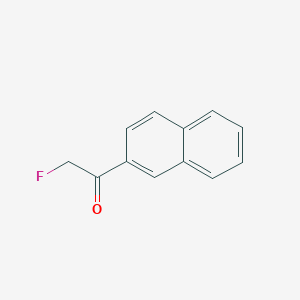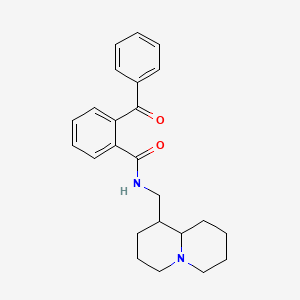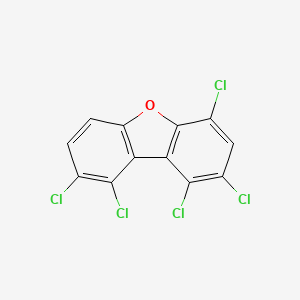
1,2,4,8,9-Pentachlorodibenzofuran
Descripción general
Descripción
1,2,4,8,9-Pentachlorodibenzofuran is a type of polychlorinated dibenzofurans (PCDD/F), which are a family of organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . It can be used as purified standards for analytical, toxic, and biological studies of these environmental contaminants .
Molecular Structure Analysis
The molecular structure of 1,2,4,8,9-Pentachlorodibenzofuran is available in various chemical databases . It is a polychlorinated dibenzofuran (PCDF) where the hydrogens in the dibenzofuran structure are replaced by chlorines .Chemical Reactions Analysis
Polychlorinated dibenzofurans (PCDFs) are a family of organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . The most relevant congener is 2,3,4,7,8-pentachlorodibenzofuran (2,3,4,7,8-PCDF) which is more toxic and based on relative toxicity more prevalent than other PCDFs .Aplicaciones Científicas De Investigación
Analytical Techniques in Environmental Studies
1,2,4,8,9-Pentachlorodibenzofuran (pentaCDF) has been a subject of study in environmental analysis. A method using gas chromatography combined with multiphoton ionization–mass spectrometry (GC–MPI–MS) was developed to measure pentaCDFs in environmental samples, such as flue gas from incinerators. This technique aids in identifying the presence and quantity of pentaCDF isomers in the environment, contributing to more accurate environmental monitoring and pollution assessment (Itoh et al., 2008).
Cancer Research
In cancer research, specific isomers of pentaCDF have been studied for their effects on cellular processes. For instance, certain pentaCDF compounds have been explored as potential therapeutic targets in estrogen receptor-negative breast cancer. These compounds, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 2,3,4,7,8-pentachlorodibenzofuran, showed promise in inhibiting proliferation of breast cancer cell lines, suggesting a potential avenue for developing new cancer therapies (Zhang et al., 2009).
Toxicological Studies
PentaCDF has been extensively studied in toxicology, particularly in assessing its teratogenic potency and effects on various biological systems. Research in this area provides valuable insights into the potential health risks associated with exposure to pentaCDFs and helps in establishing safety guidelines and regulatory standards. One study focused on the teratogenic effects of 2,3,4,7,8-pentachlorodibenzofuran in mice, offering crucial data for risk assessment and toxic equivalency factors (Nagao et al., 2005).
Environmental Health and Safety
Studies on pentaCDF have also contributed to a broader understanding of environmental health and safety. For instance, research on the carcinogenic properties of polychlorinated dibenzofurans, including pentaCDF, has been pivotal in classifying these compounds and understanding their impact on human health. This research is crucial for developing guidelines and regulations to protect public health (Apostoli et al., 2011).
Mecanismo De Acción
1,2,4,8,9-Pentachlorodibenzofuran is a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,8,9-pentachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPAPWGNAGTCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220938 | |
| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,8,9-Pentachlorodibenzofuran | |
CAS RN |
70648-23-6 | |
| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,8,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T68ZS33M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



